molecular formula C13H17NO B2405708 5-benzyl-3-methylpiperidin-2-one,Mixtureofdiastereomers CAS No. 1239983-76-6

5-benzyl-3-methylpiperidin-2-one,Mixtureofdiastereomers

Cat. No.: B2405708
CAS No.: 1239983-76-6
M. Wt: 203.285
InChI Key: VJGFPCSAWUVUSX-UHFFFAOYSA-N
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Description

5-benzyl-3-methylpiperidin-2-one,Mixtureofdiastereomers: is a chemical compound belonging to the piperidine family. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products. This compound is characterized by a piperidine ring substituted with a methyl group at the 3-position and a benzyl group at the 5-position, along with a ketone functional group at the 2-position.

Scientific Research Applications

Chemistry: 5-benzyl-3-methylpiperidin-2-one,Mixtureofdiastereomers is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .

Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for understanding the behavior of similar molecules in biological environments .

Medicine: Piperidine derivatives, including this compound, are explored for their potential therapeutic applications. They may exhibit pharmacological activities such as anti-inflammatory, analgesic, or neuroprotective effects .

Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it valuable in various industrial applications .

Mechanism of Action

The primary action of piperidine derivatives takes place at the mu opioid receptors, which are distributed throughout the central nervous system . The average duration of action is about 4 hours .

Safety and Hazards

The safety data sheet for piperidine indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage and is harmful to aquatic life .

Future Directions

The future of synthetic chemistry, including organic synthesis, inorganic synthesis, and polymer synthesis, was briefly summarized as Ability Improvement of Synthesis and Application Enhancement of Synthesis . Based on these two topics, several future directions in synthetic chemistry are briefly discussed .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-benzyl-3-methylpiperidin-2-one,Mixtureofdiastereomers typically involves the cyclization of appropriate precursors. One common method includes the alkylation of a piperidine derivative followed by cyclization. For instance, the reaction of 3-methylpiperidine with benzyl chloride under basic conditions can yield the desired product .

Industrial Production Methods: Industrial production methods often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperatures, and pressures to facilitate the reaction. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 5-benzyl-3-methylpiperidin-2-one,Mixtureofdiastereomers can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 5-benzyl-3-methylpiperidin-2-one,Mixtureofdiastereomers is unique due to the presence of both the methyl and benzyl groups, which can synergistically enhance its chemical reactivity and biological activity. This combination of substituents makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-benzyl-3-methylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-10-7-12(9-14-13(10)15)8-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGFPCSAWUVUSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CNC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239983-76-6
Record name 5-benzyl-3-methylpiperidin-2-one
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